molecular formula C17H17N7O3S B4314796 2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B4314796
M. Wt: 399.4 g/mol
InChI Key: NKDPLPHOGJGISZ-UHFFFAOYSA-N
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Description

The compound 2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one is a complex organic molecule that features a unique combination of functional groups, including a tetrazole ring, a triazole ring, and a bicyclic dioxabicyclooctane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the tetrazole and triazole rings, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the tetrazole and triazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial, antiviral, or anticancer agent.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique functional groups.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The tetrazole and triazole rings may interact with active sites of enzymes, while the dioxabicyclooctane structure may enhance binding affinity and specificity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its combination of these functional groups, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-[4-methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3S/c1-22-14(8-23-20-15(18-21-23)10-5-3-2-4-6-10)19-24(17(22)28)11-7-12(25)16-26-9-13(11)27-16/h2-6,11,13,16H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDPLPHOGJGISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4N=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 2
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 3
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 4
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 5
Reactant of Route 5
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Reactant of Route 6
2-[4-Methyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

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